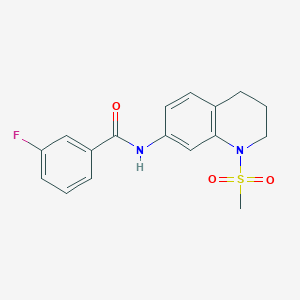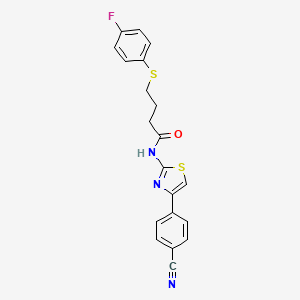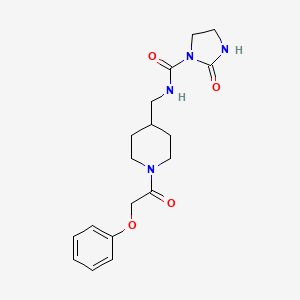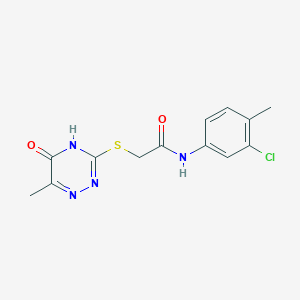
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as BDMBS, is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. In
Mechanism Of Action
The exact mechanism of action of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide may inhibit the activity of certain enzymes involved in tumor growth and inflammation, such as COX-2 and MMP-9. 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and induce apoptosis in cancer cells. 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments is its wide range of biological activities. 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a versatile compound for studying various biological processes. However, one limitation of using 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide is its relatively low potency compared to other anticancer compounds. This may make it less effective in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent derivatives of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide for use as anticancer agents. Another area of interest is the study of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide in combination with other anticancer drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide.
Scientific Research Applications
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide has also been studied for its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-5-4-6-13(11(10)2)17-21(18,19)15-9-12(16)7-8-14(15)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMSTGGBLGBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)

![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)


![(2-Methoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813684.png)

![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)

![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)

![5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2813691.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)